8-Methyl-3-(oxiran-2-ylmethoxy)quinoline
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Overview
Description
8-Methyl-3-(oxiran-2-ylmethoxy)quinoline is a chemical compound characterized by its unique structure, which includes a quinoline ring substituted with a methyl group and an oxiranyl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The oxiranyl methoxy group can be introduced through subsequent reactions involving epoxide opening and methoxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in studies involving enzyme inhibition, receptor binding, and cellular imaging.
Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline exerts its effects involves its interaction with specific molecular targets. The oxiranyl methoxy group can participate in reactions with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate biological processes and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Quinoline: A basic structure without the methyl and oxiranyl methoxy groups.
8-Methylquinoline: Similar to the target compound but lacking the oxiranyl methoxy group.
Epoxides: Compounds containing an oxirane ring but without the quinoline structure.
This comprehensive overview highlights the significance of 8-Methyl-3-(oxiran-2-ylmethoxy)quinoline in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
8-methyl-3-(oxiran-2-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-2-4-10-5-11(6-14-13(9)10)15-7-12-8-16-12/h2-6,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCLQJMNZCINQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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